2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline
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Description
“2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” is a complex organic compound that contains an aziridine ring and a quinoline ring. Aziridine rings are three-membered cyclic structures containing two carbon atoms and one nitrogen atom . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
The synthesis of aziridine derivatives has been studied extensively. Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . The synthesis process involves complex organic reactions and careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of an aziridine ring attached to a quinoline ring via a methoxy group . The exact structure would depend on the positions of the various substituents on the rings .Chemical Reactions Analysis
Aziridines are known for their high reactivity towards nucleophiles due to the high strain energy of the aziridine ring . This reaction mainly proceeds with ring opening and generation of alkylated products .Mechanism of Action
While the exact mechanism of action of “2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” is not known, aziridine derivatives have been shown to possess a surprisingly low toxicity. It was speculated that it is because under physiological pH aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .
Future Directions
The future directions in the study of “2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, aziridine derivatives have attracted attention of medicinal chemists since immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use .
Properties
IUPAC Name |
2-methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)9-19-10-14(19)11-20-17-6-4-5-16-15(17)8-7-13(3)18-16/h4-8,12,14H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFRAXZZBVJOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCC3CN3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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